3-(Fluorosulfonyl)benzoic acid

CAS No.: 454-95-5

Cat. No.: VC2311132

Molecular Formula: C7H5FO4S

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 454-95-5 |

|---|---|

| Molecular Formula | C7H5FO4S |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 3-fluorosulfonylbenzoic acid |

| Standard InChI | InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) |

| Standard InChI Key | VWYMBWGOJRULOV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

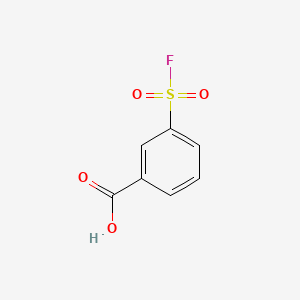

3-(Fluorosulfonyl)benzoic acid belongs to the family of benzoic acid derivatives containing a fluorosulfonyl functional group at the meta position. The compound is characterized by its unique molecular structure which combines carboxylic acid functionality with the reactive fluorosulfonyl group.

Basic Identifiers

The compound can be identified through various systematic nomenclature systems and registry numbers as detailed in Table 1.

| Identifier | Value |

|---|---|

| Chemical Formula | C₇H₅FO₄S |

| Molecular Weight | 204.176 g/mol |

| CAS Registry Number | 454-95-5 |

| IUPAC Standard InChIKey | VWYMBWGOJRULOV-UHFFFAOYSA-N |

| MDL Number | MFCD00007415 |

| PubChem Substance ID | 329772536 |

| NACRES | NA.22 |

Table 1: Chemical identifiers for 3-(Fluorosulfonyl)benzoic acid

Alternative Nomenclature

The compound is also known by several synonyms in scientific literature and commercial cataloging:

Structural Representation

The molecular structure features a benzene ring with two key functional groups: a carboxylic acid (-COOH) and a fluorosulfonyl group (-SO₂F) attached at positions 1 and 3, respectively. This structural arrangement contributes to its chemical reactivity profile and applications.

The SMILES notation for this compound is O=S(C1=CC(C(O)=O)=CC=C1)(F)=O, which provides a linear representation of its molecular structure .

Physical and Chemical Properties

3-(Fluorosulfonyl)benzoic acid exhibits specific physical and chemical properties that influence its handling, storage, and applications in research settings.

Physical State and Appearance

The compound exists as a solid at room temperature with a color ranging from white to pale yellow . Its physical appearance and state are important considerations for laboratory storage and handling protocols.

Thermodynamic Properties

Key thermodynamic properties of 3-(Fluorosulfonyl)benzoic acid are summarized in Table 2.

| Property | Value | Determination Method |

|---|---|---|

| Melting Point | 147-153°C | Experimental |

| Boiling Point | 358.8±25.0°C | Predicted |

| Density | 1.538±0.06 g/cm³ | Predicted |

| pKa | 3.40±0.10 | Predicted |

Table 2: Thermodynamic properties of 3-(Fluorosulfonyl)benzoic acid

Solubility Profile

The compound demonstrates limited solubility in common organic solvents. It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol . This solubility profile is relevant for solution preparation in experimental protocols and synthesis applications.

Spectroscopic Characteristics

Infrared (IR) spectroscopy data is available for 3-(Fluorosulfonyl)benzoic acid, which can be utilized for compound identification and quality verification. The IR spectrum was measured in solid state using split mull technique with Fluorolube for 3800-1330 cm⁻¹ range and Nujol for 1330-460 cm⁻¹ range .

Applications in Chemical Research

3-(Fluorosulfonyl)benzoic acid has found significant applications in various research domains, particularly in synthetic organic chemistry and biochemical research.

Click Chemistry Applications

The sulfonyl fluoride motif in this compound serves as an important connector for the assembly of -SO₂- linked molecules with biological macromolecules. This feature enables its use in click chemistry reactions, which are characterized by high efficiency, mild conditions, and high selectivity .

Biochemical Research Applications

The compound shows particular utility in connecting small molecules with proteins or nucleic acids. The fluorosulfonyl group functions as a reactive site that can form covalent bonds with nucleophilic amino acid side chains under physiological conditions .

Complementary Approach to Traditional Linkers

Research indicates that this click chemistry approach through sulfates provides a complementary methodology to traditional linking strategies that employ amides and phosphate groups. This expands the toolbox of chemical connectors available to researchers working in fields such as chemical biology and drug development .

Chemical Reactivity

The reactivity profile of 3-(Fluorosulfonyl)benzoic acid is primarily determined by its two functional groups: the carboxylic acid and the fluorosulfonyl group.

Sulfonyl Fluoride Reactivity

Sulfonyl fluorides, including the -SO₂F group in this compound, have emerged as powerful "click" electrophiles that can access sulfonylated derivatives. These functional groups demonstrate relatively controlled reactivity that makes them suitable for selective chemical transformations .

Covalent Interaction Capability

The fluorosulfonyl group can form covalent bonds with nucleophilic amino acid residues, such as tyrosine, under physiological conditions. This property makes compounds containing this functional group valuable in the development of covalent ligands for biological targets .

| Safety Parameter | Classification/Recommendation |

|---|---|

| Signal Word | Danger |

| Hazard Classification | H314: Skin corrosion/irritation |

| Storage Class Code | 8A - Combustible, corrosive hazardous materials |

| WGK (Water Hazard Class) | WGK 3 (Highly water-endangering) |

Table 3: Safety classification of 3-(Fluorosulfonyl)benzoic acid

Research Context and Future Perspectives

The unique properties of 3-(Fluorosulfonyl)benzoic acid position it as a valuable tool in several emerging research areas.

Relevance in Bioconjugation Chemistry

The compound's ability to function as a connector between small molecules and biomacromolecules makes it relevant in the growing field of bioconjugation chemistry. This application area continues to expand as researchers seek novel methods to link synthetic molecules with biological entities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume